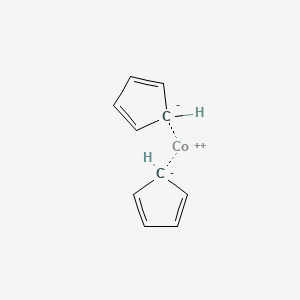

Cobaltocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Méthodes De Préparation

Cobaltocene is typically synthesized by the reaction of sodium cyclopentadienide (NaC₅H₅) with anhydrous cobalt(II) chloride in tetrahydrofuran (THF) solution . The reaction produces sodium chloride as a byproduct, and the organometallic product is usually purified by vacuum sublimation .

Industrial production methods are similar, involving the same reactants and conditions but on a larger scale to meet commercial demands .

Analyse Des Réactions Chimiques

Cobaltocene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cobaltocenium cation, an 18-electron species.

Reduction: It acts as a one-electron reducing agent in the laboratory.

Substitution: It reacts with carbon monoxide to form cyclopentadienylcobalt dicarbonyl.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium . Major products formed include cobaltocenium salts and cobalt carbonyl complexes .

Applications De Recherche Scientifique

Catalytic Applications

Cobaltocene has been extensively studied for its catalytic properties, particularly in hydrogenation reactions and electrocatalysis.

Hydrogenation Reactions

- This compound acts as a mediator in catalytic hydride transfer processes. For instance, it has been utilized in the electrocatalytic hydrogenation of acetone, facilitating the conversion of biomass-derived organics into valuable chemicals .

Case Study: Electrocatalytic Hydrogenation

- A recent study demonstrated that this compound could effectively mediate the hydrogenation of acetone using a cyclopentadienone-iridium complex, showcasing its potential for sustainable chemical transformations .

Table 1: Summary of this compound's Catalytic Applications

Energy Storage

This compound derivatives have been explored for their roles in energy storage systems, particularly in dye-sensitized solar cells (DSCs).

Dye-Sensitized Solar Cells

- Research indicates that cobalt-based mediators, including this compound, can enhance the efficiency of DSCs by optimizing the redox potential and improving mass transport within the cell .

Table 2: Performance Metrics of this compound in Energy Applications

| Application | Efficiency (%) | Notes | Reference |

|---|---|---|---|

| Dye-Sensitized Solar Cells | Up to 12% | Utilizes this compound as a redox mediator | |

| Redox Mediators | >6.7% | Improved performance with organic sensitizers |

Spintronics

This compound's unique electronic structure makes it an attractive candidate for spintronic applications.

Spin Filtering Properties

- This compound has been identified as a robust spin filter, capable of generating spin-polarized currents when integrated into molecular electronic devices. The molecule's ability to align conduction channels with one spin component enhances its potential for use in spintronic devices .

Table 3: Spintronic Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Spin Polarization | Generates significant spin-polarized currents | |

| Robustness | Insensitive to contact geometry |

Material Science

This compound's properties extend to material science, where it is used in synthesizing novel materials.

Case Study: Synthesis of New Materials

- Recent research has highlighted the role of this compound in developing new metallocenes with enhanced stability and electronic properties, which can be pivotal for various applications in materials science .

Table 4: Material Science Applications

Mécanisme D'action

The mechanism of action of bis(cyclopentadienyl)cobalt(II) involves its ability to donate or accept electrons due to its 19-valence electron configuration . This makes it a versatile redox-active species. The compound’s molecular targets and pathways include its interaction with various substrates in catalytic processes, where it facilitates electron transfer reactions .

Comparaison Avec Des Composés Similaires

Cobaltocene is similar to other metallocenes such as ferrocene, nickelocene, and rhodocene . it is unique due to its 19-valence electron configuration, which gives it distinct redox properties .

Ferrocene: More stable due to its 18-electron configuration.

Nickelocene: Similar structure but different reactivity due to the different metal center.

Rhodocene: Exists as a dimer due to its tendency to form C–C bonds between cyclopentadienyl rings.

These comparisons highlight the unique electronic properties of bis(cyclopentadienyl)cobalt(II) that make it valuable in various applications.

Propriétés

Numéro CAS |

1277-43-6 |

|---|---|

Formule moléculaire |

C10H10Co |

Poids moléculaire |

189.12 g/mol |

Nom IUPAC |

cobalt(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Clé InChI |

SNBRJOIYNQIWSZ-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

SMILES canonique |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2] |

Apparence |

Solid powder |

melting_point |

343 to 345 °F (NTP, 1992) |

Key on ui other cas no. |

1277-43-6 |

Description physique |

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |

Pictogrammes |

Flammable; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cobaltocene; Kobaltocen; Dicyclopentadienylcobalt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.